2,7-Dimethyl Substitution Pattern is Essential for Nanomolar Anti-Tubercular Activity in Derived Carboxamides
The primary differentiation of this aldehyde is that it is the required starting material to synthesize the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide class of anti-TB agents. Compounds synthesized from this specific scaffold demonstrate potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC90) values ≤ 1 μM. This includes activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical isolates [1][2]. In a separate study of structurally optimized analogs, the potency reached as low as MIC ≤ 0.006 μM (≤ 6 nM) against the H37Rv strain, with one compound (18) demonstrating nearly 10-fold greater potency than the clinical candidate PA-824 [3].
| Evidence Dimension | In vitro antimycobacterial activity of derived carboxamides |
|---|---|
| Target Compound Data | MIC90 ≤ 1 μM (for 7 out of 9 compounds) [1]; MIC ≤ 0.006 μM for optimized analogs [3] |
| Comparator Or Baseline | Clinical candidate PA-824 (Pretomanid) |
| Quantified Difference | Nearly 10-fold more potent than PA-824 (for compound 18) [3] |
| Conditions | M. tuberculosis H37Rv and clinical MDR/XDR strains; microplate Alamar Blue assay (MABA) |
Why This Matters
This data validates the 2,7-dimethylimidazo[1,2-a]pyridine scaffold as a uniquely privileged structure for developing next-generation antitubercular agents, making its precursor aldehyde a high-value procurement target for TB drug discovery programs.
- [1] Moraski, G. C., et al. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2011, 2(6), 466–470. View Source
- [2] Moraski, G. C., et al. Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds. Bioorganic & Medicinal Chemistry, 2012, 20(7), 2214–2220. View Source
- [3] Moraski, G. C., et al. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 2013, 4(7), 675–679. View Source
